Hepatocyte-Specific Functional Delivery: 5A2-SC8 vs. 3A5-SC14 LNPs
In a direct comparison, 5A2-SC8 LNPs achieved robust functional RNA delivery specifically to hepatocytes, while its close analog 3A5-SC14 failed to do so, despite both formulations sharing similar physical properties and a pKa of 6.5. [1] This demonstrates that hepatocyte delivery is not a class-wide property but a specific characteristic of 5A2-SC8.
| Evidence Dimension | In vivo functional siRNA delivery to hepatocytes |
|---|---|
| Target Compound Data | 87% reduction in plasma Factor VII (FVII) activity |
| Comparator Or Baseline | 3A5-SC14 LNPs carrying siFVII; Baseline FVII activity (comparable to non-treatment control) |
| Quantified Difference | An 87% knockdown versus no significant knockdown |
| Conditions | Intravenous administration of 0.5 mg/kg siFVII in LNPs in C57BL/6 mice |
Why This Matters
This data proves 5A2-SC8's unique ability to engage hepatocytes, the primary site for many metabolic and oncogenic liver diseases, directly impacting the potential for therapeutic success in these indications.
- [1] Johnson LT, Zhang D, Zhou K, et al. Lipid Nanoparticle (LNP) Chemistry Can Endow Unique In Vivo RNA Delivery Fates within the Liver That Alter Therapeutic Outcomes in a Cancer Model. Mol Pharm. 2022;19(11):3973-3986. View Source
